An In-depth Technical Guide to Aminooxy-PEG4-acid: Structure, Properties, and Applications
An In-depth Technical Guide to Aminooxy-PEG4-acid: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Aminooxy-PEG4-acid is a heterobifunctional linker molecule that has garnered significant attention in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique architecture, featuring a reactive aminooxy group, a flexible tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, provides a versatile platform for covalently linking molecules of interest. This guide offers a comprehensive overview of its structure, properties, and key applications, complete with experimental protocols and logical diagrams to facilitate its use in research and development.
Core Properties and Structure
Aminooxy-PEG4-acid is characterized by its well-defined chemical structure, which imparts specific functionalities and physical properties crucial for its applications. The molecule consists of three key components: an aminooxy terminus, a hydrophilic PEG4 spacer, and a carboxylic acid terminus.
Chemical Structure
The fundamental structure of Aminooxy-PEG4-acid is depicted below. The aminooxy group (-O-NH2) provides a reactive handle for conjugation to molecules containing aldehyde or ketone functionalities, forming a stable oxime linkage.[1][2][3] The carboxylic acid group (-COOH) allows for the formation of stable amide bonds with primary or secondary amines.[1][2] The PEG4 spacer enhances the aqueous solubility and provides spatial separation between the conjugated molecules.
Caption: Chemical Structure of Aminooxy-PEG4-acid.
Physicochemical Properties
A summary of the key quantitative data for Aminooxy-PEG4-acid is presented in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₁H₂₃NO₇ | |
| Molecular Weight | 281.3 g/mol | |
| CAS Number | 1807537-38-7 | |
| Purity | Typically ≥95% | |
| Solubility | Water, DMSO, DMF | |
| Storage Condition | -20°C | |
| Appearance | Provided as a 1.0M aqueous solution |
Key Applications and Experimental Protocols
The bifunctional nature of Aminooxy-PEG4-acid makes it a valuable tool in various bioconjugation strategies, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Oxime Ligation for Bioconjugation
The aminooxy group of Aminooxy-PEG4-acid reacts specifically with aldehydes or ketones to form a stable oxime bond. This reaction is highly chemoselective and can be performed under mild conditions, making it ideal for modifying sensitive biomolecules.
Experimental Protocol: General Oxime Ligation
This protocol describes a general procedure for conjugating an aminooxy-containing molecule to a biomolecule with an aldehyde or ketone group.
Materials:
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Aldehyde or ketone-containing biomolecule
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Aminooxy-PEG4-acid
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Conjugation buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5)
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Aniline (optional, as a catalyst)
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Desalting column
Procedure:
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Dissolve the aldehyde or ketone-containing biomolecule in the conjugation buffer.
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Prepare a stock solution of Aminooxy-PEG4-acid in an appropriate solvent (e.g., DMSO or water).
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Add a molar excess of the Aminooxy-PEG4-acid solution to the biomolecule solution. The exact molar ratio should be optimized for the specific application.
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If desired, add aniline to a final concentration of 10-20 mM to catalyze the reaction.
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Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C. The reaction progress can be monitored by analytical techniques such as LC-MS.
-
Purify the resulting conjugate using a desalting column or other suitable chromatography method to remove unreacted linker and byproducts.
Caption: Oxime Ligation Workflow.
Amide Bond Formation
The carboxylic acid terminus of Aminooxy-PEG4-acid can be activated to react with primary amines, forming a stable amide bond. This is a common strategy for linking peptides, proteins, or other amine-containing molecules.
Experimental Protocol: General Amide Coupling
This protocol outlines a general method for conjugating a molecule with a primary amine to the carboxylic acid of Aminooxy-PEG4-acid.
Materials:
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Amine-containing molecule
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Aminooxy-PEG4-acid
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Anhydrous DMF or other suitable aprotic solvent
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Coupling reagents (e.g., HATU, EDC)
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Base (e.g., DIPEA)
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Purification system (e.g., preparative HPLC)
Procedure:
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Dissolve Aminooxy-PEG4-acid in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add the coupling reagent (e.g., 1.1 equivalents of HATU) and the base (e.g., 2 equivalents of DIPEA) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
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Add the amine-containing molecule (1 equivalent) to the reaction mixture.
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Stir the reaction at room temperature overnight.
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Monitor the reaction progress by LC-MS.
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Upon completion, the product can be purified by preparative HPLC.
